4-Hydroxy-3-oxobutyl Mercapturic Acid
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Overview
Description
4-Hydroxy-3-oxobutyl mercapturic acid is a metabolic end product formed from the conjugation of glutathione with electrophilic compounds. It is a type of mercapturic acid, which are suitable biomarkers for exposure to toxicants that are either electrophiles themselves or are metabolized into electrophilic intermediates . This compound is often used in studies related to toxicology and environmental exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-oxobutyl mercapturic acid typically involves the conjugation of glutathione with electrophilic compounds. This process can be carried out in vitro using specific enzymes that facilitate the conjugation reaction. The reaction conditions usually involve maintaining a physiological pH and temperature to mimic the natural biological environment .
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research rather than commercial applications. it can be synthesized in laboratory settings using high-throughput methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis and validation .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-oxobutyl mercapturic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Scientific Research Applications
4-Hydroxy-3-oxobutyl mercapturic acid has several scientific research applications, including:
Toxicology: It is used as a biomarker to assess exposure to toxicants, particularly those that form electrophilic intermediates.
Environmental Studies: It helps in monitoring environmental exposure to harmful chemicals, such as those found in tobacco smoke.
Clinical Research: It is used in clinical studies to evaluate the effects of exposure to various toxicants on human health.
Industrial Hygiene: It aids in assessing occupational exposure to hazardous chemicals in industrial settings.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-oxobutyl mercapturic acid involves its formation through the conjugation of glutathione with electrophilic compounds. This process detoxifies the electrophiles, making them more water-soluble and easier to excrete from the body. The molecular targets include various enzymes involved in the detoxification pathways, such as glutathione S-transferases .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxy-3-butenyl mercapturic acid
- 4-Chloro-3-oxobutyl mercapturic acid
- 3,4-Dihydroxybutyl mercapturic acid
- 2-Hydroxy-3-butenyl mercapturic acid
Uniqueness
4-Hydroxy-3-oxobutyl mercapturic acid is unique due to its specific formation from the conjugation of glutathione with certain electrophilic compounds. This specificity makes it a valuable biomarker for assessing exposure to particular toxicants, distinguishing it from other mercapturic acids that may be formed from different electrophiles .
Properties
Molecular Formula |
C9H15NO5S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1 |
InChI Key |
RJCFCZLNVYVUHE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)CO)C(=O)O |
Origin of Product |
United States |
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